5-Chloro-1-(4-iodophenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(4-iodophenyl)-1-oxopentane is an organic compound that features both chlorine and iodine atoms attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-iodophenyl)-1-oxopentane typically involves the reaction of 4-iodophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-chloropentane in the presence of a base such as pyridine to yield the desired product. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-iodophenyl)-1-oxopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Derivatives with different halogens or functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Chloro-1-(4-iodophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-iodophenyl)-1-oxopentane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens and the ketone group can influence its reactivity and binding affinity to various molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(4-bromophenyl)-1-oxopentane
- 5-Chloro-1-(4-fluorophenyl)-1-oxopentane
- 5-Chloro-1-(4-chlorophenyl)-1-oxopentane
Uniqueness
5-Chloro-1-(4-iodophenyl)-1-oxopentane is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and physical properties. The iodine atom, in particular, can enhance the compound’s reactivity and potential for further functionalization compared to its bromine or fluorine analogs.
Properties
IUPAC Name |
5-chloro-1-(4-iodophenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAZNILDJWEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622000 | |
Record name | 5-Chloro-1-(4-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-91-3 | |
Record name | 5-Chloro-1-(4-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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